molecular formula C12H22N2O4 B3029763 1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate CAS No. 778646-95-0

1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate

Cat. No. B3029763
CAS RN: 778646-95-0
M. Wt: 258.31
InChI Key: PVCVXOYIRODFJD-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate, also known as TMA-2, is a synthetic compound that belongs to the class of phenethylamines. It is a derivative of amphetamine and has been studied extensively for its potential use in scientific research. TMA-2 is known to have a unique chemical structure that makes it a valuable tool for understanding the mechanisms of action of other phenethylamines.

Scientific Research Applications

Synthesis and Characterization

1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate and its derivatives are primarily utilized as intermediates in the synthesis of various compounds. For instance, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is a key intermediate in the synthesis of the Jak3 inhibitor CP-690550. This involves a multi-step process starting from 4-methylpyridinium, including SN2 substitution, borohydride reduction, oxidation, and acylation, yielding a high total yield of 80.2% (Chen Xin-zhi, 2011).

Application in Chiral Synthesis

In the realm of chiral synthesis, compounds like tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate have been used for the preparation of enantiomerically pure compounds. This includes the synthesis of dipeptides and other complex organic molecules (A. Studer, T. Hintermann, D. Seebach, 1995).

Molecular Structure Studies

Research on the molecular and crystal structure of derivatives like 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine provides insights into the conformational behavior of these compounds. Such studies reveal how intramolecular hydrogen bonding and other interactions influence their physical properties (M. Cygler, T. Markowicz, J. Skolimowski, R. Skowroński, 1980).

NMR Tagging in Protein Research

In protein research, derivatives like O-tert-Butyltyrosine have been used as NMR tags. They present a distinct singlet resonance in NMR spectra, facilitating the study of high-molecular-weight systems and enabling the measurement of ligand binding affinities (Wan-Na Chen, K. V. Kuppan, Michael D. Lee, K. Jaudzems, T. Huber, G. Otting, 2015).

Pharmaceutical Applications

Some derivatives are important intermediates in the synthesis of biologically active compounds like omisertinib (AZD9291), a medication used in cancer treatment. These derivatives are synthesized through multiple steps, including acylation, nucleophilic substitution, and reduction (Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For 1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate, it is recommended to be stored in a dark place, sealed, and at a temperature between 2-8°C .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-aminopiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCVXOYIRODFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662241
Record name 1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

778646-95-0
Record name 1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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